molecular formula C12H13BrO3 B1177598 product placenta growth factor CAS No. 144589-93-5

product placenta growth factor

Número de catálogo: B1177598
Número CAS: 144589-93-5
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Contextualizing Placenta Growth Factor within Angiogenic Factor Research

Angiogenesis is a fundamental biological process essential for embryonic development, tissue repair, and various physiological functions. researchgate.net The vascular endothelial growth factor (VEGF) family of proteins are key regulators of this intricate process. researchgate.net Placenta Growth Factor (PlGF) is a pivotal member of this family, which also includes VEGF-A, VEGF-B, VEGF-C, and VEGF-D. nih.govmdpi.com While VEGF-A is often considered the most potent angiogenic mediator, PlGF plays a crucial modulatory role. researchgate.net

PlGF exerts its effects primarily by binding to the VEGF receptor-1 (VEGFR-1), also known as fms-like tyrosine kinase-1 (Flt-1). ontosight.ai This interaction triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, the primary components of blood vessels. ontosight.ai Interestingly, PlGF can also form heterodimers with VEGF-A, creating a complex with distinct biological activities. arvojournals.org This interplay between PlGF and other VEGF family members highlights the complexity of angiogenic regulation and positions PlGF as a critical node in this network.

Overview of Placenta Growth Factor's Discovery and Early Academic Inquiry

Placenta Growth Factor was first identified and cloned in 1991 by a research group from a human placental cDNA library, which is how it derived its name. nih.govnih.govnih.gov This discovery marked a significant step in understanding the molecular players involved in angiogenesis. nih.gov Early research focused on characterizing its structure and function. It was established that PlGF is a dimeric glycoprotein. mdpi.comontosight.ai

Initial studies demonstrated that PlGF is highly expressed in the placenta, particularly in the trophoblast cells, throughout gestation, suggesting its vital role in placental development and function. nih.govwikipedia.orgnih.gov Researchers also identified its primary receptor, VEGFR-1, and began to unravel the signaling pathways it activates. nih.gov One of the early key findings was that while the absence of PlGF in knockout mouse models did not impair normal embryonic development, it did affect pathological angiogenesis, hinting at its specific role in disease states. nih.govnih.gov

Scope and Academic Relevance of Placenta Growth Factor Investigation

The academic relevance of PlGF research has expanded significantly since its discovery. Initially focused on its role in pregnancy and placental development, the scope of investigation now encompasses a wide range of physiological and pathological processes. ontosight.ai

Key Areas of PlGF Research:

Pregnancy and Placental Health: Abnormal PlGF levels are strongly associated with pregnancy complications such as pre-eclampsia and fetal growth restriction. ontosight.aiwikipedia.org Consequently, PlGF has emerged as a promising biomarker for the early prediction and diagnosis of these conditions. researchgate.netmonash.eduahajournals.orgfetalmedicine.com

Cancer Biology: PlGF's role in promoting angiogenesis has made it a subject of interest in oncology. It is implicated in tumor growth and metastasis by facilitating the formation of new blood vessels that supply tumors with nutrients and oxygen. mdpi.comontosight.airesearchgate.net

Cardiovascular Disease: Research has linked PlGF to the development of atherosclerosis and plaque formation, suggesting its involvement in cardiovascular pathologies. ontosight.aiwikipedia.org

Wound Healing: PlGF is understood to play a role in tissue repair by promoting angiogenesis during the healing process. ontosight.airesearchgate.net

Inflammation: PlGF can attract and activate inflammatory cells like macrophages, linking it to various inflammatory conditions. mdpi.comnih.gov

The broad spectrum of its involvement in health and disease underscores the academic importance of PlGF. Ongoing research continues to explore its complex biological functions and its potential as a therapeutic target and diagnostic marker across multiple medical disciplines. nih.gov

Propiedades

Número CAS

144589-93-5

Fórmula molecular

C12H13BrO3

Sinónimos

product placenta growth factor

Origen del producto

United States

Molecular Biology and Biochemistry of Placenta Growth Factor

Structural Organization and Isoform Diversity of Placenta Growth Factor

PlGF is secreted as a glycosylated homodimer and shares structural homology with VEGF-A. nih.govresearchgate.netnih.govnih.gov The human PGF gene is located on chromosome 14q24 and through alternative splicing of its primary transcript, gives rise to four different isoforms. nih.govresearchgate.netnih.gov

The four isoforms of PlGF—PlGF-1, PlGF-2, PlGF-3, and PlGF-4—are generated through alternative splicing of the PGF gene. nih.govnih.govresearchgate.net These isoforms vary in their size and heparin-binding capabilities. researchgate.netnih.gov PlGF-1 and PlGF-3 are diffusible proteins, while PlGF-2 and PlGF-4 contain a heparin-binding domain. nih.govresearchgate.netnih.gov This heparin-binding domain is a highly basic 21-amino acid insertion. nih.govnih.govresearchgate.net The presence of this domain allows PlGF-2 and PlGF-4 to remain associated with the cell surface, influencing their local activity. researchgate.net

While all three isoforms are found in most placental tissues, PlGF-2 is specific to the early placenta (around 8 weeks), and PlGF-1 is the only isoform detected in colon and mammary carcinomas. uniprot.org

Table 1: Characteristics of Human Placenta Growth Factor Isoforms

PlGF is secreted as a glycosylated homodimer. nih.govnih.gov When co-expressed in the same cell, PlGF and VEGF-A can form heterodimers. researchgate.netnih.govsigmaaldrich.comresearchgate.net The formation of these PlGF/VEGF-A heterodimers can modulate the angiogenic activity of VEGF-A. nih.gov These naturally occurring heterodimers have been found in the conditioned media of various human tumor cell lines. nih.gov While PlGF/VEGF heterodimers have mitogenic and chemotactic effects on endothelial cells, their mitogenic activity is 20-50 times lower than that of VEGF-A homodimers. nih.gov

Receptor Binding Specificity and Affinity of Placenta Growth Factor

PlGF exerts its biological effects by binding to specific receptors on the cell surface. Its primary receptor is the Vascular Endothelial Growth Factor Receptor-1 (VEGFR-1), also known as Fms-like tyrosine kinase-1 (Flt-1). wikigenes.orgnih.govresearchgate.netnih.govuniprot.orgnih.govpnas.orgresearchgate.netnih.gov

PlGF binds with high affinity to VEGFR-1. pnas.orgresearchgate.net Unlike VEGF-A, PlGF does not bind to VEGFR-2 (KDR/Flk-1), which is considered the primary mediator of VEGF-A's potent angiogenic effects. nih.govnih.gov The binding of PlGF to VEGFR-1 can modulate angiogenesis in several ways. It can directly activate signaling pathways within the cell. mdpi.com Additionally, by competing with VEGF-A for binding to VEGFR-1, PlGF can displace VEGF-A, making it more available to bind to and activate VEGFR-2. nih.govmdpi.comphysiology.org PlGF/VEGF-A heterodimers can also bind to and induce the formation of VEGFR-1/VEGFR-2 heterodimer complexes on the cell surface. nih.govmdpi.com

Studies have shown that the interaction between PlGF and VEGFR-1 is crucial for pathological angiogenesis. nih.govresearchgate.net The immunoglobulin-like domain 2 of VEGFR-1 is critical for ligand binding, with domain 3 providing additional interaction sites. researchgate.net The presence of domain 3 increases the affinity of PlGF for VEGFR-1. researchgate.net

Neuropilins (NRPs) are transmembrane glycoproteins that act as co-receptors for members of the VEGF family. ashpublications.orgnih.gov Specifically, the heparin-binding isoforms of PlGF, PlGF-2 and PlGF-4, can bind to Neuropilin-1 (NRP1) and Neuropilin-2 (NRP2). nih.govnih.govuniprot.orgmdpi.com This interaction is dependent on the presence of heparin. uniprot.orgnih.gov The binding of PlGF-2 to NRP1 and NRP2 is mediated by its C-terminal heparin-binding domain. nih.govembopress.org

The binding of PlGF-2 to neuropilins can potentiate its pro-angiogenic activity. ashpublications.orgnih.gov While PlGF-1 can also bind to NRP1, it does so with a lower affinity. fetalmedicine.org The interaction with neuropilins adds another layer of complexity to the regulation of PlGF signaling.

Table 2: Receptor Binding Profile of Placenta Growth Factor Isoforms

Post-Translational Modifications and Protein Processing of Placenta Growth Factor

PlGF undergoes post-translational modifications, most notably glycosylation. nih.govnih.gov It is secreted as a glycosylated homodimer. nih.govnih.gov Glycosylation of PlGF appears to be important for its receptor binding activity. nih.gov For instance, the mutation of an asparagine residue (Asn84), one of the two glycosylation sites, results in reduced binding activity to its receptor. nih.gov This indicates that, unlike VEGF-A, glycosylation plays a significant role in the biological function of PlGF. nih.gov

Cellular and Molecular Regulation of Placenta Growth Factor Expression

Transcriptional Control Mechanisms of the Placenta Growth Factor Gene

The transcription of the PlGF gene is governed by a consortium of transcription factors and regulatory elements that ensure its high-level expression in placental trophoblasts.

Glial Cell Missing 1 (GCM1) is a critical placenta-specific transcription factor that plays a direct role in the high constitutive expression of PlGF in trophoblasts scispace.comnih.gov. Overexpression of GCM1 has been shown to significantly increase PlGF promoter activity and mRNA expression scispace.comnih.gov. A specific GCM1-binding motif located in the (-828/-698) region of the PlGF gene promoter is essential for this enhancer activity scispace.comnih.gov. GCM1 is considered a master regulator of trophoblast differentiation, and its control over PlGF is a key part of its function in placental development nih.gov.

Distal-less Homeobox 3 (DLX3) is another homeodomain transcription factor essential for placental development bioscientifica.comresearchgate.net. Studies have demonstrated that DLX3 is both necessary and sufficient for PlGF expression in human trophoblast-derived cells researchgate.net. The loss of Dlx3 in mice leads to a significant reduction in PlGF mRNA levels and secretion, contributing to placental failure researchgate.netbohrium.com.

GCM1 and DLX3 functionally coordinate to regulate PlGF expression. Chromatin immunoprecipitation (ChIP) assays have revealed that both transcription factors colocalize to the same regulatory region on the PlGF promoter researchgate.net. While both are positive regulators, their interaction can be complex; in some contexts, DLX3 can inhibit the transactivation activity of GCM1 bioscientifica.comresearchgate.net.

Table 1: Key Transcription Factors in PlGF Gene Regulation

Transcription Factor Function Research Finding
GCM1 Primary positive regulator in trophoblasts. Binds to a motif in the (-828/-698) promoter region to drive high constitutive PGF expression scispace.comnih.gov.
DLX3 Essential for placental vascularization and PGF expression. Directly modulates the PGF gene promoter; its absence leads to reduced PGF levels and placental defects researchgate.netbohrium.com.
GCM1 & DLX3 Coordinated regulation. Colocalize at a key regulatory element on the PGF promoter to fine-tune its expression researchgate.net.

Metal Transcription Factor-1 (MTF-1) is a zinc finger protein that binds to DNA sequences known as Metal Responsive Elements (MREs) and is involved in cellular responses to heavy metal stress and hypoxia mdpi.complos.org. MTF-1 has been implicated in the regulation of the PlGF gene bioscientifica.com. However, because MTF-1 is a ubiquitous transcription factor, its specific role in driving the primarily placenta-specific expression of PlGF is complex and may involve interaction with other cell-specific factors bioscientifica.com.

The Nuclear Factor-kappa B (NF-κB) pathway, a central mediator of inflammation, also influences PlGF expression researchgate.net. The PlGF gene promoter contains regulatory binding sites for NF-κB nih.gov. The relationship is multifaceted; PlGF itself can activate the NF-κB pathway by inducing the degradation of its inhibitor, IκB-α, leading to increased DNA-binding activity of the NF-κB p65 subunit nih.govbiorxiv.org. This suggests a potential positive feedback loop. Conversely, other studies have shown that overexpression of the NF-κB p65 subunit can significantly decrease PlGF mRNA expression in trophoblasts, partly by inhibiting the stability and expression of GCM1 nih.gov. This indicates that NF-κB's role in PlGF regulation is context-dependent and may differ based on the cellular environment and stimuli.

Oxygen tension is a critical regulator of placental gene expression, and the primary mediators of the cellular response to low oxygen (hypoxia) are the Hypoxia-Inducible Factors (HIFs) nih.govnih.gov. The role of hypoxia and HIF in regulating PlGF is notably complex and cell-type specific.

In many pathological contexts, such as in endothelial cells, hypoxia upregulates PlGF expression through HIF-dependent mechanisms mdpi.com. This is a key component of the angiogenic switch in response to ischemia. However, in placental trophoblasts, the opposite effect is often observed. Hypoxia has been shown to decrease PlGF expression in these cells scispace.comnih.gov. This paradoxical effect is largely indirect; low oxygen tension reduces the expression of GCM1, the primary transcriptional activator of PlGF in trophoblasts scispace.comnih.gov. Therefore, while HIF-1α is stabilized under hypoxic conditions, the corresponding decrease in GCM1 leads to a net reduction in PlGF transcription in the placenta scispace.comnih.gov.

Beyond the binding sites for the aforementioned transcription factors, specific non-coding DNA regions, or cis-regulatory elements, are crucial for the precise control of PlGF gene transcription nih.gov. These sequences act as docking sites for the transcriptional machinery.

Detailed promoter analysis has identified several key regions:

The (-828/-698) region: This sequence significantly enhances the activity of a minimal promoter in trophoblast cells but not in non-trophoblast cells, highlighting its role in cell-specific expression. It contains the functional GCM1 binding motif scispace.comnih.gov.

A novel cis-acting sequence (-369 to -320): This element has been identified as critical for mediating both the basal promoter activity and the regulation dependent on DLX3 and GCM1.

cAMP-Responsive Elements (CREs): The PlGF promoter contains functional CREs, indicating that its expression is also modulated by the cAMP signaling pathway, a critical second messenger system in trophoblast function and differentiation.

Table 2: Identified cis-Regulatory Elements in the PlGF Gene

Element/Region Location (relative to Transcription Start Site) Function
Trophoblast-Specific Enhancer -828 to -698 bp Contains GCM1 binding motif; essential for high promoter activity specifically in trophoblasts scispace.comnih.gov.
Basal/Co-activator Element -369 to -320 bp Critical for basal promoter activity and for mediating DLX3/GCM1-dependent expression.
cAMP-Responsive Elements (CREs) Promoter Region Allows for modulation of PlGF gene expression by the cAMP/PKA signaling pathway.

Post-Transcriptional and Translational Regulation of Placenta Growth Factor

Following transcription, the amount of PlGF protein produced is further controlled by post-transcriptional and translational mechanisms, which fine-tune its expression in response to cellular signals.

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally, typically by binding to the 3'-untranslated region (3'UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. The placenta expresses a diverse and abundant array of miRNAs that are critical for regulating processes like trophoblast differentiation, proliferation, and angiogenesis bioscientifica.com.

While the field is still evolving, specific miRNAs have been implicated in the regulation of angiogenesis, often by targeting members of the VEGF family, to which PlGF belongs. For instance, miR-125b has been reported to reduce PlGF levels in the context of cancer cell angiogenesis. Other miRNAs, such as miR-16 and miR-29b, have been shown to target the related angiogenic factor VEGFA, suggesting that similar mechanisms could apply to PlGF regulation in the placenta mdpi.com. The potential for miRNA-mediated regulation is also highlighted by studies showing that while certain stimuli like hydrogen peroxide can increase PlGF mRNA stability, this does not always lead to a corresponding increase in secreted protein, suggesting a translational control mechanism, possibly involving inhibitory miRNAs, is at play. The precise and comprehensive identification of all miRNAs that directly target PlGF in the placenta remains an active area of investigation.

Compound and Gene Name Reference Table

Name/AbbreviationFull Name
PlGF / PGFPlacenta Growth Factor
GCM1Glial Cell Missing 1
DLX3Distal-less Homeobox 3
MTF-1Metal Transcription Factor-1
NF-κBNuclear Factor-kappa B
IκB-αNuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha
HIF / HIF-1αHypoxia-Inducible Factor / Hypoxia-Inducible Factor 1-alpha
MREsMetal Responsive Elements
CREscAMP-Responsive Elements
cAMPCyclic adenosine (B11128) monophosphate
miRNAMicroRNA
VEGFAVascular Endothelial Growth Factor A
miR-125bMicroRNA 125b
miR-16MicroRNA 16
miR-29bMicroRNA 29b

Regulation of Placenta Growth Factor Secretion and Release

Mechanisms of Extracellular Transport and Mobilization

Placenta Growth Factor is a secreted protein, meaning that after it is synthesized within the cell, it is transported outside the cell to exert its effects. The primary source of PlGF during pregnancy is the placental trophoblast, but it is also produced by other tissues, including the endometrium and endothelial cells. plos.orgwikipedia.orgnih.gov

The secretion process follows the classical pathway for extracellular proteins. Once the PlGF mRNA is translated into a protein on ribosomes, it enters the endoplasmic reticulum for folding and modification, then moves to the Golgi apparatus for further processing and packaging into secretory vesicles. These vesicles then fuse with the cell membrane, releasing PlGF into the extracellular space. nih.gov Evidence for this process includes the detection of PlGF in human uterine lavage fluid, indicating its active secretion into the uterine lumen. plos.orgnih.gov

Once in the extracellular environment, PlGF can exist as a soluble factor in circulation or be mobilized from cell surfaces and the extracellular matrix. Certain isoforms of PlGF have the ability to bind to heparin, a characteristic that allows them to be sequestered on cell surfaces and in the matrix, creating a localized reservoir of the growth factor. wikipedia.org This binding is crucial for modulating its bioavailability and activity. Mobilization from these stores can be a rapid mechanism to increase the local concentration of PlGF without requiring new protein synthesis. This release can be triggered by various physiological signals or the introduction of exogenous factors that compete for the same binding sites.

Impact of Exogenous Factors on Placenta Growth Factor Release (e.g., Low Molecular Weight Heparin)

Exogenous factors can significantly influence the release of PlGF. A prominent example is Low Molecular Weight Heparin (LMWH), a compound investigated for its potential therapeutic effects in pregnancies at high risk of preeclampsia, a condition often associated with low circulating PlGF levels. physiology.orgphysiology.orgresearchgate.net

Studies have demonstrated that LMWH acutely elevates circulating PlGF levels in pregnant women. physiology.orgnih.gov The mechanism behind this increase has been elucidated through in vitro experiments using cultured human endothelial cells, specifically Human Aortic Endothelial Cells (HAECs) and Human Umbilical Vein Endothelial Cells (HUVECs). physiology.orgresearchgate.net Treatment of these cells with LMWH resulted in a significant increase in the release of PlGF into the culture medium. physiology.orgresearchgate.net

Interestingly, the LMWH-mediated release of PlGF is not primarily due to the displacement of PlGF bound to the cell surface. Instead, LMWH exposure promotes the release of PlGF from endothelial cells by upregulating the expression of PlGF-1 mRNA. physiology.orgphysiology.org This increase in gene transcription leads to greater protein synthesis and subsequent secretion. physiology.org This finding provides a mechanistic basis for how LMWH could potentially reduce the risk or severity of preeclampsia by stimulating the production and release of the proangiogenic PlGF from endothelial cells. physiology.orgphysiology.org

Effect of Low Molecular Weight Heparin (LMWH) on PlGF Release from Endothelial Cells
Cell TypeExperimental FindingProposed MechanismReference
Human Aortic Endothelial Cells (HAEC)LMWH significantly increased the release of PlGF into the conditioned media.Upregulation of PlGF-1 mRNA expression, leading to increased intracellular transport and release. Not mediated by direct extracellular mobilization. physiology.orgresearchgate.net
Human Umbilical Vein Endothelial Cells (HUVEC)LMWH significantly increased the release of PlGF.Promotion of PlGF transcription and subsequent release. physiology.orgresearchgate.net

Biological Functions and Mechanistic Roles of Placenta Growth Factor in Research Models

Angiogenesis and Vasculogenesis Mechanisms Mediated by Placenta Growth Factor

PlGF is a significant contributor to the processes of angiogenesis (the formation of new blood vessels from pre-existing ones) and vasculogenesis (the formation of new blood vessels de novo), particularly in pathological contexts. wikipedia.orgahajournals.org It exerts its effects through a variety of mechanisms, including direct actions on endothelial cells and the modulation of the vascular environment.

Direct Effects on Endothelial Cell Proliferation, Migration, and Survival

Proliferation: While some studies suggest that PlGF on its own is not a potent mitogen for endothelial cells, it has been shown to potentiate the proliferative effects of VEGF. biologists.comresearchgate.net However, other research indicates that PlGF can directly stimulate the proliferation of certain types of endothelial cells. nih.gov For instance, exogenous PlGF-1 has been observed to stimulate the proliferation of normal extravillous trophoblast (EVT) cells in a concentration-dependent manner, particularly in the presence of heparan sulphate proteoglycans. nih.gov

Migration: PlGF acts as a chemoattractant for endothelial cells, promoting their migration, a critical step in the formation of new blood vessels. nih.gov Studies have demonstrated that PlGF can induce the migration of endothelial cells, although its effect may be less potent than that of VEGF. wikipedia.org

Survival: PlGF promotes the survival of endothelial cells and macrophages, contributing to the stability of newly formed vessels. nih.gov In tumor models, overexpression of PlGF leads to increased vascular survival, and its withdrawal results in apoptosis of vascular cells and macrophages. nih.gov This survival function is crucial for maintaining the integrity of the tumor vasculature. nih.gov

EffectKey Findings in Research ModelsReferences
ProliferationPotentiates VEGF-induced proliferation; can directly stimulate proliferation of specific endothelial cell types like extravillous trophoblast cells. nih.govbiologists.comresearchgate.netnih.gov
MigrationActs as a chemoattractant, promoting the migration of endothelial cells. wikipedia.orgnih.gov
SurvivalEnhances the survival of endothelial cells and macrophages, contributing to vascular stability, particularly in tumors. nih.gov

Modulation of Vascular Permeability and Endothelial Junctions

The role of PlGF in regulating vascular permeability is complex, with some studies suggesting it increases permeability while others indicate a stabilizing effect under certain conditions. plos.org Overexpression of PlGF in mouse skin has been shown to enhance vascular permeability. biologists.com Conversely, PlGF-1 has been demonstrated to inhibit VEGF-induced permeability in a time-dependent manner by promoting the stabilization of adherens junctions. plos.org This stabilization is achieved through the increased expression of VE-cadherin and the dephosphorylation of tyrosine residues, which strengthens the connections between endothelial cells. plos.org The absence of PlGF has been shown to reduce vascular leakage in response to various inflammatory stimuli in mice. nih.gov

Contribution to Pathological Angiogenesis in Experimental Systems

PlGF plays a significant role in promoting angiogenesis in various pathological settings, including cancer and ischemic diseases. nih.govnih.gov

Tumor Angiogenesis: In cancer, PlGF contributes to tumor growth by stimulating the formation of new blood vessels that supply the tumor with nutrients and oxygen. nih.gov It can act both directly on endothelial cells and indirectly by recruiting pro-angiogenic inflammatory cells. nih.gov Inhibition of PlGF has been shown to suppress tumor growth and angiogenesis in various animal models. nih.gov

Ischemic Conditions: In models of tissue ischemia, such as hindlimb ischemia, PlGF promotes the formation of collateral vessels, a process known as arteriogenesis, which helps to restore blood flow to the affected tissue. nih.gov

Inflammatory Diseases: PlGF is also implicated in the pathological angiogenesis associated with chronic inflammatory diseases like rheumatoid arthritis. nih.gov In these conditions, PlGF stimulates the production of pro-inflammatory cytokines and angiogenic factors by macrophages, creating a feedback loop that perpetuates both inflammation and angiogenesis. nih.gov

Pathological ConditionRole of PlGF in Experimental ModelsReferences
Tumor AngiogenesisStimulates new blood vessel formation, supporting tumor growth. Inhibition of PlGF suppresses tumor progression. nih.govnih.gov
Ischemic DiseasesPromotes arteriogenesis, the formation of collateral vessels, to restore blood flow in ischemic tissues. nih.gov
Inflammatory DiseasesContributes to angiogenesis in chronic inflammatory conditions by stimulating pro-inflammatory and pro-angiogenic factors. nih.gov

Role of Placenta Growth Factor in Trophoblast Biology and Placental Development Models

During pregnancy, PlGF is abundantly produced by the placenta and is essential for normal placental development and function. wikipedia.orgmdpi.com It plays a critical role in regulating the behavior of trophoblast cells, which are the primary cells of the placenta.

Regulation of Trophoblast Growth, Differentiation, and Invasion

PlGF is a key regulator of trophoblast function, influencing their proliferation, differentiation into specialized subtypes, and their ability to invade the maternal uterus. wikipedia.orgahajournals.org

Growth and Differentiation: PlGF is involved in the growth and differentiation of trophoblast cells. wikipedia.org Specifically, it plays a role in the differentiation of extravillous trophoblasts, which are responsible for invading the uterine wall and remodeling the maternal spiral arteries. wikipedia.org

Invasion: Proper invasion of extravillous trophoblasts into the maternal decidua and spiral arteries is crucial for establishing a low-resistance blood supply to the fetus. wikipedia.org PlGF is thought to regulate this invasive process. nih.gov Impaired trophoblast invasion is a hallmark of preeclampsia, a serious pregnancy complication, and is associated with altered levels of PlGF. wikipedia.orgresearchgate.net

Influence on Placental Vascular Network Formation in Experimental Models

PlGF is a major contributor to the development of the extensive vascular network within the placenta. nih.gov It promotes both vasculogenesis and angiogenesis within the placental tissue, ensuring adequate blood flow to support fetal growth and development. nih.gov Low concentrations of PlGF are linked to impaired angiogenesis and placental development, which can lead to pregnancy complications such as intrauterine growth restriction and preeclampsia. nih.govresearchgate.net

Placenta Growth Factor's Contextual Role in Placental Homeostasis

Placenta Growth Factor is integral to maintaining placental homeostasis, primarily through its potent angiogenic and vasculogenic properties. In the context of placental development, PGF contributes to the extensive vascular remodeling necessary to establish and maintain a healthy maternal-fetal interface. Research indicates that PGF has a major role in the development of the vascular system within the human placenta. nih.gov

Placenta Growth Factor's Involvement in Inflammatory Processes in Research Models

Beyond its angiogenic functions, PGF is a significant modulator of inflammatory responses, influencing the behavior of various immune cells.

PGF has been shown to be a potent chemoattractant for leukocytes, particularly monocytes and macrophages, drawing them to sites of inflammation and tissue remodeling. This recruitment is a critical step in both physiological processes, such as wound healing, and pathological conditions. In the context of pregnancy, a balanced inflammatory environment is crucial for successful implantation and placental development. PGF, secreted by decidual, trophoblast, and uterine natural killer (uNK) cells, plays a role in regulating the invasion of trophoblasts and modulating maternal immune tolerance. mdpi.com In hyperthyroidism-induced models, changes in placental morphology and an increase in CD45+ leukocyte infiltration were observed, suggesting a link between endocrine balance, immune cell trafficking, and placental health. nih.gov

Macrophages, key players in the inflammatory process, can be polarized into different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2). PGF has been shown to influence this polarization. In normal pregnancies, placental macrophages, known as Hofbauer cells, predominantly exhibit an M2 phenotype, which is crucial for maintaining immune tolerance at the maternal-fetal interface. nih.gov While direct evidence in placental homeostasis is still being elucidated, studies in other pathological contexts, such as cancer, have demonstrated that PGF can promote the polarization of tumor-associated macrophages (TAMs) towards an M2-like phenotype. This shift contributes to an immunosuppressive tumor microenvironment. In the placenta, a similar M2 polarization of macrophages is essential for a healthy pregnancy, and dysregulation of this balance is associated with complications like preeclampsia. nih.govnih.gov

Detailed Research Findings on Macrophage Polarization

Study ContextModel SystemKey Findings on Macrophage PolarizationAssociated Markers
Normal PregnancyHuman Placental Tissue (Hofbauer cells)Predominantly M2 polarization, contributing to immune tolerance.CD206, CD163
PreeclampsiaHuman Placental Tissue (Hofbauer cells)Shift towards M1 polarization is proposed.-
Tumor MicroenvironmentIn vivo and in vitro cancer modelsPGF promotes M2-like polarization of tumor-associated macrophages.-

Broader Physiological and Pathological Roles of Placenta Growth Factor in Animal and Cellular Models

The influence of PGF extends to other vital organ systems, with significant implications for tissue repair and adaptation to stress.

In the cardiovascular system, PGF has emerged as a critical paracrine regulator of cardiac adaptation to stress. nih.gov Research in mouse models of pressure overload-induced hypertrophy has demonstrated that PGF is required for compensatory cardiac hypertrophy. nih.gov Mice overexpressing PGF exhibited a more adaptive cardiac growth and were protected against heart failure. Conversely, PGF knockout mice rapidly developed heart failure under similar stress conditions. nih.gov PGF's cardioprotective effects are mediated through its action on non-myocytes, stimulating capillary growth and fibroblast proliferation, which in turn support myocyte hypertrophy and function. nih.gov Furthermore, studies in pregnant mice have shown that a lack of PGF is associated with abnormal maternal cardiovascular adaptations, including increased left ventricular mass, resembling a pressure-overload state.

Cardiac Function in PGF Research Models

Animal ModelConditionEffect of PGFKey Functional/Structural Changes
PGF Overexpressing MicePressure Overload (TAC)ProtectiveAdaptive cardiac hypertrophy, preserved cardiac function.
PGF Knockout MicePressure Overload (TAC)DeleteriousRapid progression to heart failure.
Pregnant PGF Knockout MicePregnancyAbnormal AdaptationIncreased left ventricular mass.

PGF plays a significant role in the intricate process of bone and cartilage repair. A study investigating fracture healing in mice demonstrated that the absence of PGF led to impaired repair, characterized by a significant accumulation of cartilage in the callus, a feature reminiscent of delayed or non-union fractures. nih.gov PGF was found to be essential for the early recruitment of inflammatory cells and for the vascularization of the fracture site. nih.gov Furthermore, PGF was shown to induce the proliferation and osteogenic differentiation of mesenchymal progenitors and to stimulate cartilage turnover. nih.gov In the later stages of repair, PGF is also required for the remodeling of the newly formed bone. nih.gov These findings highlight PGF as a critical mediator that coordinates multiple key aspects of the bone repair process.

Role of PGF in Fracture Healing in a Mouse Model

GenotypeStage of Fracture HealingObservation
Wild-TypeEarly (Inflammatory/Angiogenic)Normal recruitment of inflammatory cells and vascularization.
PGF KnockoutEarly (Inflammatory/Angiogenic)Impaired recruitment of inflammatory cells and vascularization.
Wild-TypeMid (Soft/Hard Callus Formation)Normal cartilage turnover and osteogenic differentiation.
PGF KnockoutMid (Soft/Hard Callus Formation)Massive accumulation of cartilage, impaired endochondral ossification.
Wild-TypeLate (Remodeling)Efficient bone remodeling.
PGF KnockoutLate (Remodeling)Impaired bone remodeling.

Involvement in Other Organ-Specific Processes (e.g., Retinal Vascular Pathologies in murine models, Renal, Hepatic)

Placenta Growth Factor (PlGF) has been identified as a key modulator in various organ-specific pathological processes, particularly those involving angiogenesis and inflammation. Research in murine models has been instrumental in elucidating its role in the retina, kidney, and liver.

Retinal Vascular Pathologies in Murine Models

In the context of retinal diseases, PlGF is implicated in pathological angiogenesis. nih.gov Studies utilizing murine models of oxygen-induced retinopathy (OIR) have shown that mice deficient in PlGF exhibit decreased neovascularization, venous dilatation, and arterial tortuosity. nih.gov Similarly, in models of laser-induced choroidal neovascularization (CNV), a key feature of neovascular age-related macular degeneration, genetic deletion or pharmacological inhibition of PlGF leads to a reduction in the development of new blood vessels. bioscientifica.com

In diabetic retinopathy (DR), another condition characterized by retinal vascular abnormalities, PlGF's role is also significant. nih.gov A diabetic mouse model (Akita) crossbred with PlGF knockout mice demonstrated that the absence of PlGF prevented diabetes-induced retinal cell death, capillary degeneration, and the breakdown of the blood-retinal barrier. nih.govnih.gov Furthermore, neutralizing PlGF with antibodies in diabetic mouse models has been shown to reduce vascular leakage, inflammation, and fibrosis without causing the neurodegenerative effects sometimes associated with broader anti-VEGF therapies. researchgate.net These findings underscore PlGF's critical role in the progression of diabetic retinal complications. nih.gov

Renal Processes

Research has indicated that PlGF levels are elevated in patients with decreased renal function, including those with chronic renal insufficiency and those undergoing hemodialysis. nih.gov In these patient populations, higher PlGF levels are associated with the presence of cardiovascular disease. nih.gov PlGF is also detectable in the urine of these patients, with urine concentrations correlating with serum levels. nih.gov While much of the data comes from human studies, these clinical findings suggest a role for PlGF in the pathophysiology of kidney disease and its systemic complications, warranting further investigation in preclinical renal disease models. Animal models of acute kidney injury (AKI) are utilized to study the mechanisms of renal damage and recovery, providing a platform to investigate the specific role of molecules like PlGF in these processes. nih.govjst.go.jp

Hepatic Processes

In murine models of chronic liver disease, PlGF is significantly involved in the progression of liver fibrosis and angiogenesis. wikipedia.org Studies using models such as carbon tetrachloride (CCl4)-induced fibrosis and bile duct ligation (BDL) have shown that PlGF expression is highly upregulated in fibrotic livers. wikipedia.org Silencing PlGF using small interfering RNA (siRNA) in these models robustly reduced liver inflammation, fibrosis, and the recruitment of intrahepatic macrophages. wikipedia.org This intervention also inhibited the activation of hepatic stellate cells (HSCs), which are key drivers of liver fibrosis. wikipedia.org Furthermore, PlGF silencing led to a decrease in hepatic microvessel density and the expression of angiogenic factors like hypoxia-inducible factor-1α (HIF-1α) and VEGF. wikipedia.org These findings highlight PlGF as a critical factor in the interplay between inflammation, angiogenesis, and fibrosis in the liver.

Table 1: Research Findings on PlGF in Organ-Specific Pathologies (Murine Models)

Organ SystemResearch ModelKey Findings on the Role of PlGF
Retina Oxygen-Induced Retinopathy (OIR)PlGF deficiency leads to decreased neovascularization, venous dilatation, and arterial tortuosity. nih.gov
Laser-Induced Choroidal Neovascularization (CNV)Inhibition or deletion of PlGF reduces the formation of new choroidal vessels. bioscientifica.com
Diabetic Retinopathy (e.g., Akita mouse, STZ model)PlGF deletion prevents retinal cell death, capillary degeneration, and blood-retinal barrier breakdown. nih.govnih.gov Anti-PlGF antibodies reduce vascular leakage and inflammation. researchgate.net
Renal Clinical studies in patients with decreased renal functionElevated PlGF levels are associated with chronic kidney disease and cardiovascular complications. nih.gov
Hepatic Carbon Tetrachloride (CCl4)-Induced FibrosisPlGF is highly expressed in fibrotic livers; silencing PlGF reduces fibrosis, inflammation, and HSC activation. wikipedia.org
Bile Duct Ligation (BDL)PlGF silencing attenuates liver injury, inflammation, fibrosis, and angiogenesis.

Metabolic Interconnections and Glycogen (B147801) Metabolism Regulation

Placenta Growth Factor's role extends to metabolic regulation, with emerging evidence linking it to metabolic disorders and the control of glycogen stores, particularly within the placenta.

Metabolic Interconnections

Studies have linked PlGF to metabolic syndrome and diet-induced obesity. In murine models, PlGF overexpression has been shown to exacerbate metabolic disorders in the context of a high-fat diet, leading to increased adiposity and impaired glucose homeostasis. Conversely, elevated circulating PlGF has been identified in human conditions of insulin (B600854) resistance and metabolic syndrome. nih.gov The expression of PlGF in endothelial cells is upregulated by hyperglycemia. nih.gov This effect is mediated through the suppression of the PI3 kinase-Akt signaling pathway and the subsequent activation of the transcription factor FOXO1. nih.gov This suggests a feedback loop where high glucose levels can induce PlGF, which may then contribute to the vascular inflammation and complications associated with metabolic diseases. nih.gov

Glycogen Metabolism Regulation

The most direct evidence linking PlGF to glycogen metabolism comes from research on placental development in mouse models. The placenta stores glucose in the form of glycogen, a process that is crucial for fetal growth. researchgate.net Aberrant placental glycogen storage is associated with pregnancy complications like pre-eclampsia. researchgate.net In a mouse model of preeclampsia, the genetic deletion of PlGF was found to result in an accumulation of glycogen in the junctional zone of the placenta. This finding suggests that PlGF plays a role in regulating the synthesis or breakdown of placental glycogen. While the precise molecular mechanisms by which PlGF influences glycogen-metabolizing enzymes like glycogen synthase or glycogen phosphorylase are still under investigation, its impact on placental glycogen stores points to a novel metabolic function for this growth factor.

Table 2: Research Findings on PlGF in Metabolic Processes

Metabolic AreaResearch Model/SystemKey Findings on the Role of PlGF
Metabolic Syndrome Diet-Induced Obesity (Murine Model)PlGF overexpression worsens adiposity and impairs glucose homeostasis.
Glucose Metabolism Endothelial Cell CultureHyperglycemia upregulates PlGF expression and secretion via the PI3K/Akt/FOXO1 pathway. nih.gov
Glycogen Metabolism Preeclampsia (Murine Model)Genetic loss of PlGF leads to increased placental glycogen accumulation.

Signaling Pathways and Molecular Interactions of Placenta Growth Factor

Intracellular Signaling Cascades Activated by Placenta Growth Factor/VEGFR-1 Axis

The binding of PlGF to VEGFR-1 triggers a series of intracellular signaling events that are highly cell-type specific. These cascades ultimately dictate the cellular response, which can range from proliferation and migration to survival and cytokine production.

In primary human trophoblast cells, PlGF has been shown to specifically induce the activation of the stress-activated protein kinase (SAPK) pathways, namely c-Jun-N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). nih.gov This activation is a key mechanism through which PlGF exerts its effects on trophoblast function. The PlGF-induced activation of the JNK and p38 signaling pathways has been demonstrated to protect trophoblasts from apoptosis triggered by growth factor withdrawal. nih.govnih.gov However, this protective effect does not extend to apoptosis induced by pro-inflammatory cytokines. nih.gov In contrast to its effects on trophoblasts, PlGF does not induce JNK or p38 activity in human umbilical vein endothelial cells (HUVECs). nih.gov The activation of p38 MAPK in response to PlGF has also been implicated in placental angiogenesis. nih.gov

The Phosphoinositide 3-kinase (PI3K)/AKT and the Extracellular signal-regulated kinase (ERK)-1/2 pathways are also significant downstream targets of PlGF/VEGFR-1 signaling, particularly in monocytes and endothelial cells. nih.govnih.gov In monocytes, the binding of PlGF to VEGFR-1 leads to the activation of both the PI3K/AKT and ERK-1/2 pathways, which in turn results in chemotaxis and the induction of several inflammatory cytokines. nih.gov PlGF can also promote the proliferation and survival of macrophages through these pathways. nih.gov In endothelial cells, PlGF has been shown to upregulate ERK-1 and ERK-2 activity, kinases that are associated with cellular survival and proliferation. ahajournals.org The activation of the PI3K/AKT/mTOR pathway by growth factors like PlGF can increase the secretion of VEGF and is essential for endothelial cell migration. mdpi.comfrontiersin.org

Table 1: Cell-Specific Activation of Signaling Pathways by PlGF/VEGFR-1

Signaling PathwayActivated inKey Outcome
SAPK (JNK, p38) Primary TrophoblastsProtection from apoptosis nih.gov
PI3K/AKT Monocytes, Endothelial CellsChemotaxis, cytokine induction, survival nih.govmdpi.com
ERK-1/2 Monocytes, Endothelial CellsChemotaxis, proliferation, survival ahajournals.orgnih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) is another important signaling molecule activated downstream of the PlGF/VEGFR-1 axis, particularly under hypoxic conditions. nih.gov Hypoxia can induce the activation of the JAK/STAT3 signaling pathway, which in turn promotes trophoblast cell viability and angiogenesis. nih.govnih.gov PlGF can stimulate its receptor FLT-1 on decidual macrophages, leading to the activation of the STAT3-C/EBPβ signaling pathway. frontiersin.org This activation drives the M2-like polarization of these macrophages, contributing to maternal immune tolerance during early pregnancy. frontiersin.org The inhibition of STAT3 phosphorylation has been shown to abrogate the pro-M2 polarization effect of PlGF. frontiersin.org

Cross-Talk with Vascular Endothelial Growth Factor Receptors and Ligands

The biological effects of PlGF are not solely dependent on its direct signaling through VEGFR-1 but are also heavily influenced by its interactions with other VEGF family members and their receptors.

PlGF and VEGF-A can engage in both synergistic and antagonistic interactions. PlGF can potentiate the angiogenic effects of VEGF-A. aacrjournals.org One proposed mechanism for this synergy is that PlGF displaces VEGF-A from VEGFR-1, thereby increasing the amount of VEGF-A available to bind to and activate VEGFR-2, the primary receptor mediating angiogenesis. nih.gov Additionally, PlGF and VEGF-A can form heterodimers that are potent endothelial mitogens. aacrjournals.orgnih.gov These PlGF/VEGF-A heterodimers have been implicated in the breakdown of the blood-retinal barrier. nih.govescholarship.org Conversely, by binding to VEGFR-1, PlGF can also act as a negative regulator of placental angiogenesis. ahajournals.org

Soluble Fms-like tyrosine kinase 1 (sFLT-1), also known as soluble VEGFR-1, is a truncated, soluble form of the VEGFR-1 receptor that acts as a potent antagonist of both VEGF-A and PlGF. researchgate.netmdpi.com sFLT-1 is produced by the placenta and is released into the maternal circulation. mdpi.comeurofins-biomnis.com It functions by binding to circulating PlGF and VEGF-A, thereby preventing them from interacting with their cell-surface receptors. researchgate.neteurofins-biomnis.com An imbalance in the ratio of sFLT-1 to PlGF is a key pathogenic feature of pre-eclampsia, a hypertensive disorder of pregnancy. eurofins-biomnis.comnih.govahajournals.org In pre-eclampsia, elevated levels of sFLT-1 lead to a decrease in free, circulating PlGF, which contributes to the endothelial dysfunction characteristic of the disease. mdpi.comeurofins-biomnis.com The sFLT-1/PlGF ratio is now used as a clinical biomarker for the prediction and diagnosis of pre-eclampsia. nih.govresearchgate.netnih.gov

Table 2: Key Molecular Interactions of Placenta Growth Factor

Interacting MoleculeType of InteractionFunctional Consequence
VEGFR-1 (Flt-1) Receptor BindingActivation of intracellular signaling (SAPK, PI3K/AKT, ERK, STAT3) nih.govnih.govfrontiersin.org
VEGF-A Heterodimerization, Receptor CompetitionPotentiation of angiogenesis, breakdown of blood-retinal barrier aacrjournals.orgnih.govnih.gov
sFLT-1 (sVEGFR-1) Competitive BindingSequestration of PlGF, inhibition of PlGF signaling researchgate.netmdpi.comeurofins-biomnis.com

Interplay with Other Signaling Molecules and Growth Factors

Placenta Growth Factor (PlGF) does not operate in isolation; its biological effects are intricately modulated through a complex network of interactions with other key signaling pathways and molecules. This crosstalk is fundamental to regulating cellular processes like angiogenesis, cell proliferation, and inflammation. Understanding these interactions provides deeper insight into the multifaceted role of PlGF in both physiological and pathological conditions.

Interactions with TGF-β, Wnt, Notch, IGF-1, and FGF-2 Pathways

The function of PlGF is heavily influenced by its interplay with several major signaling cascades, including the Transforming growth factor-beta (TGF-β), Wnt, Notch, Insulin-like growth factor-1 (IGF-1), and Fibroblast growth factor-2 (FGF-2) pathways.

TGF-β Pathway: The interaction between PlGF and the TGF-β pathway is particularly significant in the context of angiogenesis and placental development. Research has shown that TGF-β1 can upregulate the expression of PlGF. This process is mediated through the TGF-β receptor ALK1 and the downstream Smad1/5 signaling cascade plos.org. In human umbilical vein endothelial cells, prohaptoglobin-induced angiogenesis depends on PlGF, which is upregulated via a TGF-β1-ALK1-Smad1/5 signaling pathway plos.org. Conversely, TGF-β signaling is also implicated in conditions like preeclampsia where PlGF levels are dysregulated nih.govoup.com. In first-trimester chorionic villi, both TGF-β1 and p38 MAPK pathways are involved in regulating the secretion of PlGF and its antagonist, soluble Fms-like tyrosine kinase-1 (sFlt-1) nih.gov.

Wnt Pathway: The Wnt/β-catenin signaling pathway, crucial for cell proliferation and differentiation, is a downstream target of PlGF. In lung adenocarcinoma cells, PlGF knockdown has been shown to alleviate hypoxia-induced cell proliferation and glycolysis by inhibiting the Wnt/β-catenin pathway nih.gov. Hypoxia and PlGF overexpression both stimulate the expression of β-catenin, a key component of the Wnt pathway. Silencing PlGF reduces β-catenin expression, suggesting that PlGF modulates cellular functions through this cascade nih.gov. The interplay is also supported by evidence of crosstalk between the TGF-β and Wnt pathways, both of which interact with PlGF oup.comnih.gov.

Notch Pathway: Notch signaling is essential for cell fate decisions and vascular development. Its interaction with PlGF is evident in placental development and pathology. In conditions like fetal growth restriction, the expression of Notch1 and its ligand Jagged1 is significantly lower, which correlates with decreased levels of pro-angiogenic proteins like PlGF nih.gov. This indicates that proper Notch signaling may be necessary for maintaining normal PlGF levels during pregnancy nih.govresearchgate.net. The Notch pathway is known to be involved in placental angiogenesis, a process heavily influenced by PlGF nih.gov. Furthermore, Notch signaling can crosstalk with other pathways like TGF-β, creating a complex regulatory network that impacts PlGF's biological context oup.comnih.gov.

IGF-1 Pathway: The IGF-1 pathway, which regulates growth and metabolism, has a modulatory relationship with PlGF. In endothelial cells, IGF-1 can suppress the secretion of PlGF. This effect is mediated through the PI3K/Akt signaling pathway; activation of this pathway by IGF-1 leads to a decrease in PlGF production nih.gov. Conversely, conditions that suppress PI3K/Akt signaling, such as hyperglycemia, result in an upregulation of PlGF nih.gov. In pregnancy complications like preeclampsia, the serum and placental levels of both IGF-1 and PlGF are often significantly reduced dovepress.comnih.gov.

FGF-2 Pathway: PlGF is known to indirectly promote angiogenesis by up-regulating the expression of other potent angiogenic factors, including Fibroblast growth factor-2 (FGF-2), also known as basic fibroblast growth factor (bFGF) nih.gov. The FGF signaling pathway, activated by ligands like FGF-2, involves receptor tyrosine kinases (FGFRs) and downstream cascades such as Ras-MAPK and PI3K-Akt ptglab.comfrontiersin.orgnih.govmdpi.comqiagen.com. By increasing the availability of FGF-2, PlGF can amplify the pro-angiogenic signals that stimulate endothelial cell proliferation and migration.

Table 1: Summary of PlGF Interactions with Major Signaling Pathways

Interacting Pathway Key Molecular Mediators Observed Effect of Interaction Biological Context
TGF-β TGF-β1, ALK1, Smad1/5 TGF-β1 upregulates PlGF expression. plos.org Angiogenesis, Placental Development
Wnt β-catenin PlGF activates the Wnt/β-catenin pathway, promoting cell proliferation. nih.gov Hypoxia Response, Tumorigenesis
Notch Notch1, Jagged1 Dysregulation of Notch signaling is associated with decreased PlGF levels. nih.gov Placental Angiogenesis, Fetal Growth
IGF-1 IGF-1, PI3K/Akt IGF-1 activation of the PI3K/Akt pathway suppresses PlGF secretion. nih.gov Endothelial Cell Metabolism, Preeclampsia
FGF-2 FGF-2 PlGF upregulates the expression of FGF-2, amplifying angiogenic signals. nih.gov Angiogenesis, Tissue Ischemia

Modulation by Cytokines and Matrix Metalloproteinases (MMPs)

The expression and activity of PlGF are significantly modulated by the local microenvironment, particularly by inflammatory cytokines and enzymes involved in extracellular matrix remodeling, such as Matrix Metalloproteinases (MMPs).

Cytokines: PlGF expression can be induced by various stimuli, including inflammatory cytokines mdpi.comnih.gov. This positions PlGF as a key link between inflammation and angiogenesis. In turn, PlGF can act on immune cells, such as monocytes and macrophages, to trigger the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) mdpi.comresearchgate.net. This creates a positive feedback loop where inflammation promotes PlGF expression, and PlGF further amplifies the inflammatory response. For instance, PlGF stimulates monocytes to secrete TNF-α and IL-6 through a calcineurin-dependent pathway mdpi.com. This cytokine-mediated activity highlights PlGF's role not just as a growth factor but also as a multitasking cytokine involved in pathological conditions like inflammation and ischemia nih.gov.

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes responsible for degrading components of the extracellular matrix, a process essential for tissue remodeling, cell migration, and angiogenesis. PlGF has a complex regulatory relationship with MMPs. PlGF can upregulate the expression of certain MMPs, thereby facilitating its own pro-angiogenic and pro-inflammatory effects nih.gov.

A critical interaction has been observed in the context of hypertensive pregnancy disorders. An imbalance between PlGF and its inhibitor sFlt-1 leads to dysregulation of several MMPs in vascular and uteroplacental tissues physiology.orgnih.govbohrium.com. Specifically, elevated sFlt-1 and reduced PlGF are associated with decreased levels of MMP-2 and MMP-9 (gelatinases crucial for invasion and vascular remodeling) and increased levels of MMP-1 and MMP-7 physiology.orgnih.govbohrium.commdpi.com. Studies have demonstrated that restoring normal PlGF levels can reverse these changes, normalizing MMP expression and activity and ameliorating the pathological symptoms physiology.orgnih.govbohrium.commdpi.com. For example, PlGF infusion in a rat model of preeclampsia reversed the decreases in MMP-2 and MMP-9 and the increases in MMP-1 and MMP-7, highlighting the direct modulatory role of PlGF on MMP activity nih.gov.

Table 2: Modulation of PlGF by Cytokines and MMPs

Modulating Molecule Specific Examples Effect on/by PlGF Functional Consequence
Cytokines TNF-α, IL-6, IL-8 Inflammatory cytokines upregulate PlGF expression. mdpi.comnih.gov PlGF stimulates immune cells to produce these cytokines. mdpi.comresearchgate.net Amplification of inflammatory and angiogenic responses.
Matrix Metalloproteinases (MMPs) MMP-1, MMP-2, MMP-7, MMP-9 PlGF upregulates MMP expression. nih.gov The PlGF/sFlt-1 ratio modulates the activity of MMP-1, -2, -7, and -9. physiology.orgnih.govbohrium.com Facilitation of tissue remodeling, cell invasion, and angiogenesis.

Methodologies and Experimental Approaches in Placenta Growth Factor Research

In Vitro Cell Culture Models for Studying Placenta Growth Factor Biology

In vitro models provide controlled environments to study the specific effects of PlGF on various cell types, cellular interactions, and signaling pathways.

The isolation and culture of primary cells are fundamental to PlGF research, offering a system that most closely resembles the in vivo state.

Trophoblasts : As a primary source of PlGF, trophoblast cells are central to studying its role in placental development. nih.gov Methods for isolating cytotrophoblasts (CTBs) from first-trimester or term placental tissue typically involve mechanical mincing followed by enzymatic digestion, most commonly using trypsin and DNase. bioscientifica.com These isolated cells can be used to study trophoblast differentiation, invasion, and the regulation of PlGF expression. researchgate.netsci-hub.se

Endothelial Cells : Given PlGF's role in angiogenesis, human umbilical vein endothelial cells (HUVECs) are frequently used to study its effects on endothelial cell migration, proliferation, and survival. researchgate.netnih.gov Protocols also exist for isolating feto-placental endothelial cells (FPECs) from the labyrinthine zone of mouse placentas, which removes contamination from maternal endothelial cells and allows for detailed studies of placental vascularization. nih.gov

Fibroblasts and Stromal Cells : Fibroblasts and other stromal cells are also utilized in PlGF research. Studies have shown that fibroblast-derived PlGF can influence the proliferation of cancer cells in co-culture systems. nih.gov Techniques for isolating decidual stromal cells from decidual tissue have been established, providing another relevant cell type for studying the maternal-fetal interface. acs.orgresearchgate.net

While primary cells offer high physiological relevance, their limited lifespan and proliferation capacity can be a constraint. Immortalized and transformed cell lines provide a consistent and readily available alternative for large-scale or long-term studies.

Choriocarcinoma cell lines, derived from a rare cancer of the placenta, are particularly valuable as they retain many characteristics of trophoblasts, including the production of high levels of PlGF. nih.govscispace.com These cell lines are instrumental in research on trophoblast biology, placental development, and endocrine function. researchgate.net

Cell LineOriginKey Characteristics in PlGF Research
BeWo Human ChoriocarcinomaSecretes high levels of PlGF and is used as a model for trophoblast syncytialization and to study factors regulating sFlt-1. nih.govscispace.comebiohippo.comnih.gov
JAR Human ChoriocarcinomaProduces significant amounts of PlGF and is used in studies of tumor angiogenesis and to model placental endocrine functions. nih.govscispace.comresearchgate.net
JEG-3 Human ChoriocarcinomaExpresses and secretes PlGF; utilized in xenograft models to investigate PlGF-dependent tumor growth. nih.govscispace.comnih.gov
HTR-8/SVneo Immortalized first-trimester human trophoblastRepresents extravillous trophoblast cells and is used to study trophoblast invasion and integration into endothelial networks. sci-hub.senih.govnih.gov

These cell lines have been crucial for in vitro experiments and for developing in vivo tumor xenograft models to evaluate PlGF as an anti-angiogenic target. nih.govscispace.com However, it is noted that choriocarcinoma cell lines may not be ideal for studying certain pathways, like cytokine-cytokine receptor interactions, where their gene expression differs significantly from primary placental tissue. nih.gov

To better recapitulate the complex three-dimensional architecture and cell-cell interactions of the placenta, advanced in vitro systems are being developed.

Organoids : Human trophoblast organoids, generated from villous trophoblast cells, can replicate the complex structure of the placenta and produce both syncytiotrophoblasts and extravillous trophoblasts (EVT). frontiersin.org These organoids offer a unique model to study the development, function, and interactions between trophoblast cells and the maternal environment in a 3D context. frontiersin.org

Organ-on-chip : The development of "placenta-on-a-chip" models, which integrate different cell types in a microfluidic device, aims to mimic the physiological and structural aspects of the placental barrier. nih.gov These systems allow for the study of nutrient transport, cell migration, and the influence of factors like PlGF under more dynamic and physiologically relevant conditions.

In Vivo Animal Models for Investigating Placenta Growth Factor Function

In vivo animal models are indispensable for understanding the systemic and integrated functions of PlGF in a whole organism.

Genetic manipulation in animals, particularly mice, has provided profound insights into the essential and redundant roles of PlGF.

PlGF Knockout (KO) Mice : Mice with a genetic deletion of the PlGF gene (Pgf-/-) are a cornerstone of PlGF research. jci.org While these mice are viable, fertile, and develop normally, they exhibit impaired pathological angiogenesis in conditions like cancer and ischemia. jci.orgarvojournals.org Studies using PlGF KO mice have revealed that PlGF deficiency can lead to elevated levels of circulating sFlt-1 during pregnancy. jci.org These models have also been instrumental in demonstrating PlGF's role in fetal cerebrovascular development and showing that its absence can lead to vascular defects in the brain. nih.gov Furthermore, PlGF KO mice show reduced vascular abnormalities in models of oxygen-induced retinal ischemia. arvojournals.org

Transgenic Models : Transgenic animal models, where a specific gene is introduced into the genome, are also employed. umich.edu For instance, transgenic mice containing the human growth hormone/chorionic somatomammotropin gene locus have been created to study the regulation of placental-specific gene expression during pregnancy. nih.gov Another innovative approach created PlGF-DE knockin mice, which produce a PlGF variant unable to bind its receptor but still able to form heterodimers with VEGF-A. nih.gov This model demonstrated a more significant impairment of angiogenesis compared to standard PlGF knockout mice, providing deeper insights into the function of VEGF-A/PlGF heterodimers. nih.gov

To study the role of PlGF in specific diseases, researchers utilize a variety of pre-clinical animal models that mimic human pathologies.

Disease ModelAnimal ModelKey Findings Related to PlGF
Ischemia Mouse models of hindlimb ischemia and oxygen-induced retinopathy.PlGF deficiency or inhibition impairs angiogenesis, leading to reduced neovascularization and vascular leakage. arvojournals.orgarvojournals.orgnih.gov
Tumor Xenografts Immunodeficient mice implanted with human tumor cells (e.g., choriocarcinoma, prostate cancer, neuroblastoma). altogenlabs.commdpi.comPlGF promotes tumor growth and angiogenesis. Targeting stromal or tumor-derived PlGF can reduce tumor burden and vascular density. nih.govnih.govscispace.comnih.gov
Retinal Pathologies Mouse models of laser-induced choroidal neovascularization (CNV) and diabetic retinopathy.PlGF is upregulated and contributes to pathological angiogenesis and vascular leakage. PlGF deficiency or inhibition reduces neovascularization. arvojournals.orgnih.govresearchgate.net
Sickle Cell Disease Mouse models of Sickle Cell Disease (SCD).PlGF contributes to inflammation, pulmonary vasoconstriction, and airway hyper-responsiveness associated with SCD. nih.govescholarship.orgresearchgate.net

These disease-specific models are critical for validating findings from in vitro studies and for the pre-clinical evaluation of anti-PlGF therapies. They have demonstrated that while PlGF is largely redundant for normal development, it plays a central role in pathological angiogenesis across a range of diseases. jci.orgnih.gov

Techniques for Gene Transfer and Gene Therapy Approaches in Animal Models

Gene transfer techniques are pivotal in animal models to investigate the functional roles of Placenta Growth Factor (PlGF) and to explore potential therapeutic strategies for pregnancy complications associated with placental dysfunction, such as fetal growth restriction (FGR) and preeclampsia. nih.gov These approaches often involve the delivery of transgenes to the placenta to modulate the expression of specific growth factors.

One common method is adenoviral-mediated gene transfer . This technique has been used in murine models to deliver various growth factor transgenes, including PlGF, directly into the placenta. nih.gov For instance, a study involving the injection of adenoviral vectors carrying transgenes for eight different growth factors into the placentas of pregnant mice demonstrated that this site-specific approach results in efficient gene transfer to the placenta with minimal dissemination to the fetus. nih.gov While overexpression of some growth factors like IGF-I, PDGF-B, and Ang-2 led to an increase in placental cross-sectional area, the direct effect of PlGF transgene delivery in this specific study was not highlighted as significantly altering placental or fetal weight. nih.gov

Another promising approach is the use of non-viral, polymer nanoparticles for gene delivery. This method has been employed in a guinea pig model of FGR to deliver a trophoblast-specific human insulin-like 1 growth factor (IGF1) gene therapy. biorxiv.orgbiorxiv.org This technique allows for repeated treatments and has been shown to correct fetal weight and improve fetal physiology without adverse maternal side effects. biorxiv.org While this study focused on IGF1, the nanoparticle platform represents a viable and potentially safer alternative to viral vectors for delivering PlGF or other therapeutic genes to the placenta.

These gene therapy strategies are based on the premise that correcting deficiencies in crucial growth factors within the placenta can ameliorate conditions like FGR, which are often caused by placental insufficiency. nih.gov Research has shown that reduced levels of PlGF-driven angiogenesis are an underlying cause of this insufficiency. nih.gov Animal models, therefore, serve as essential preclinical platforms to test the efficacy and safety of these gene-based interventions before they can be considered for human clinical application.

Summary of Gene Transfer Studies in Animal Models
Vector/MethodTransgeneAnimal ModelKey FindingsReference
Adenoviral VectorAngiopoietin-1, Angiopoietin-2, bFGF, HGF, IGF-1, PlGF, PDGF-B, VEGFMouse (Balb/C)Efficient and site-specific gene transfer to the placenta. Over-expression of IGF-I, PDGF-B, and Ang-2 increased placenta area. nih.gov
Polymer NanoparticleHuman Insulin-like 1 Growth Factor (IGF1)Guinea PigCorrected fetal weight in a maternal nutrient restriction model of FGR. Improved fetal physiology with no negative maternal side-effects. biorxiv.orgbiorxiv.org

Biochemical and Molecular Techniques for Placenta Growth Factor Analysis

A variety of biochemical and molecular techniques are employed to analyze PlGF, from quantifying its gene expression to measuring protein levels and studying its molecular interactions. These methods are crucial for understanding its physiological and pathological roles.

Quantitative Polymerase Chain Reaction (qPCR) is a widely used technique to measure the messenger RNA (mRNA) expression levels of the PGF gene in placental and other tissues. Studies have utilized qPCR to investigate the association between placental PGF mRNA expression and various clinical outcomes. For example, lower placental PGF mRNA expression has been associated with small-for-gestational-age (SGA) newborns in women with type 1 diabetes. researcher.life Another study found that placental PGF gene activity was significantly lower in pregnancies with more severe intrauterine growth restriction (IUGR) compared to less severe cases. nih.gov Research has also shown that during the early first trimester, the placental mRNA expression of PGF increases significantly with gestational age. nih.gov Furthermore, qPCR has been used to demonstrate that hypoxia can induce the expression of PGF mRNA in mouse embryonic fibroblasts. aacrjournals.org

In Situ Hybridization (ISH) is a technique that allows for the localization of specific mRNA sequences within a tissue section, providing spatial information about gene expression. While the provided search results focus more on immunohistochemistry for protein localization, ISH is a valuable tool for visualizing the cellular sources of PGF mRNA within the complex structure of the placenta and endometrium.

Studies Utilizing qPCR for PlGF Gene Expression Analysis
Study FocusSample TypeKey FindingReference
Type 1 Diabetes and Neonatal OutcomesPlacental tissuePlacental PlGF mRNA expression was significantly lower in SGA than in AGA and LGA patients. researcher.life
Intrauterine Growth Restriction (IUGR)Placental tissuePlacental PIGF gene activity was significantly lower in fetuses with more severe IUGR. nih.gov
Early First Trimester of PregnancyVillous trophoblastsRelative expression level of PlGF mRNA increased significantly with gestational age (6 to 11 weeks). nih.gov
Effect of HypoxiaMouse embryonic fibroblastsHypoxia induces the expression of PlGF mRNA. aacrjournals.org

Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative immunoassay used to measure the concentration of PlGF protein in biological fluids such as serum, plasma, and cell culture supernatants. elabscience.comanshlabs.comelkbiotech.comafgsci.com It is a cornerstone technique for clinical and research applications, particularly in the context of pregnancy complications like preeclampsia, where maternal serum levels of PlGF are often altered. wikipedia.org Commercial ELISA kits are available for human, mouse, and rat PlGF, with varying detection ranges and sensitivities. elabscience.com The principle of these assays is typically a sandwich ELISA, where a capture antibody specific to PlGF is coated on a microplate, followed by the sample, a biotin-conjugated detection antibody, and an enzyme-conjugated avidin, which produces a colorimetric signal proportional to the amount of PlGF present. elkbiotech.comafgsci.com

Western Blotting is used to detect and analyze PlGF proteins separated by size. This technique can identify different isoforms of PlGF and assess their relative abundance in tissue lysates or conditioned media. For instance, Western blotting has been used to detect PlGF expression in trophoblast cells, using glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as an internal control to normalize the results. researchgate.net It has also been employed to analyze PlGF-1 variants, revealing that specific mutations can prevent the assembly of the PlGF dimer. researchgate.net

Immunohistochemistry (IHC) allows for the visualization of PlGF protein expression and localization within tissue sections. Studies have used IHC to map the distribution of PlGF in the human placenta and endometrium. researchgate.netresearchgate.netnih.gov In the placenta, strong PlGF staining has been observed in the syncytiotrophoblast and decidual cells, with moderate staining in villous endothelial cells. researchgate.net In the endometrium, PlGF has been localized predominantly to glandular and luminal epithelial cells, as well as in decidualizing stromal cells surrounding maternal spiral arteries during the secretory phase. nih.govplos.org

Secretome Analysis involves the comprehensive study of all proteins secreted by a cell, tissue, or organ, known as the secretome. Proteomic techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), have been used to analyze the secretome of the placenta. researchgate.netnih.gov This approach has successfully identified PlGF in human uterine fluid, confirming its secretion by the endometrium. nih.govplos.org Secretome analysis of mouse placental endocrine cells has helped create a map of secreted proteins, which can be used to identify potential biomarkers for pregnancy complications. nih.govresearchgate.net

Electrophoretic Mobility Shift Assay (EMSA) , also known as a gel shift assay, is a technique used to study protein-DNA or protein-RNA interactions. wikipedia.org It can determine if a protein, such as a transcription factor, binds to a specific DNA sequence in the promoter region of a gene. wikipedia.org In the context of PlGF research, EMSA could be used to investigate how transcription factors regulate PGF gene expression by binding to its regulatory elements. For example, studies have implicated the transcription factors GCM1 and MTF1 in the regulation of PGF gene expression, and EMSA would be a suitable method to confirm their direct binding to the PGF promoter. researcher.life

Co-Immunoprecipitation (Co-IP) is a technique used to identify protein-protein interactions. It involves using an antibody to pull down a specific protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey"). These interacting proteins can then be identified by Western blotting or mass spectrometry. In PlGF research, Co-IP could be used to identify proteins that interact with PlGF or its receptor, Flt-1. This can provide insights into the signaling pathways and molecular complexes that PlGF is involved in. For example, identifying novel binding partners of PlGF could uncover new functions or regulatory mechanisms.

Single-Cell RNA Sequencing (scRNA-seq) is a powerful technology that allows for the analysis of gene expression at the individual cell level. This provides a much higher resolution of cellular heterogeneity within a complex tissue like the placenta compared to bulk RNA sequencing. nih.govresearchgate.net In placental research, scRNA-seq has been used to characterize the diverse cell types of both maternal and fetal origin at the maternal-fetal interface and to understand their specific transcriptional signatures. rna-seqblog.comelifesciences.org

Studies using scRNA-seq have been instrumental in:

Identifying Cellular Heterogeneity: Revealing the different subpopulations of trophoblasts, immune cells, and endothelial cells within the placenta. nih.gov

Mapping Developmental Lineages: Understanding the differentiation pathways of trophoblast cells throughout pregnancy. nih.gov

Investigating Placental Responses: Analyzing how the placenta responds to environmental stressors at a cellular level. For example, scRNA-seq was used to study the response of the mouse placenta to arsenic exposure, identifying cell-type-specific gene expression changes. researchgate.net

Elucidating Pathophysiology: Comparing the cellular and transcriptional profiles of placentas from normal pregnancies with those from complicated pregnancies, such as preeclampsia or preterm birth, to identify molecular pathways involved in the pathology. nih.govresearchgate.net

Emerging Research Avenues and Therapeutic Concepts Pre Clinical Focus

Development of Placenta Growth Factor Modulators for Pre-clinical Intervention

Preclinical research has increasingly focused on modulating the activity of Placenta Growth Factor (PlGF) as a therapeutic strategy for a variety of pathological conditions, particularly in oncology and inflammatory diseases. The rationale for targeting PlGF stems from its limited role in normal physiological processes in adults but significant upregulation and involvement in disease states. tandfonline.comnih.gov This makes it an attractive target with a potentially favorable safety profile.

The development of monoclonal antibodies and other agents that neutralize PlGF represents a primary strategy for intervention. These agents are designed to bind specifically to PlGF, preventing it from interacting with its receptor, VEGFR-1 (Vascular Endothelial Growth Factor Receptor-1), also known as Flt-1.

Preclinical studies using various animal models have demonstrated the potential efficacy of anti-PlGF antibodies. nih.gov For instance, neutralizing anti-PlGF antibodies have been shown to inhibit tumor growth and metastasis in a range of cancer models. nih.govnih.gov One proposed mechanism is the inhibition of tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth. nih.gov By blocking PlGF, these antibodies can disrupt this process. Furthermore, anti-PlGF therapy has been shown to inhibit the recruitment of pro-angiogenic macrophages into the tumor microenvironment. mdpi.com

In addition to oncology, anti-PlGF agents have been investigated in models of other diseases. In a mouse model of age-related macular degeneration, an anti-PlGF antibody was found to reduce choroidal neovascularization, a key pathological feature of the disease. arvojournals.org Similarly, in preclinical models of rheumatoid arthritis, blocking PlGF has been shown to reduce inflammation and joint destruction. nih.govmedscape.com A novel anti-Flt-1 hexapeptide, GNQWFI, was shown to abrogate the PlGF-induced increase in pro-inflammatory cytokines in vitro and suppress collagen-induced arthritis in mice. nih.gov

It is important to note that the role of PlGF and the effects of its inhibition can be complex and model-dependent. Some preclinical studies have reported conflicting results regarding the efficacy of anti-PlGF monotherapy in inhibiting primary tumor growth, suggesting that its role may vary depending on the tumor type and the specific experimental context. nih.govpnas.orgnih.gov

Table 1: Preclinical Efficacy of Anti-PlGF Neutralizing Agents

Disease Model Animal Model Key Findings
Cancer Mouse Inhibition of tumor growth and metastasis. nih.govnih.gov
Mouse Reduced accumulation of pro-angiogenic macrophages. mdpi.com
Age-Related Macular Degeneration Mouse Reduction of choroidal neovascularization. arvojournals.org
Rheumatoid Arthritis Mouse Decreased inflammation and joint destruction. nih.govmedscape.com
Mouse A novel anti-Flt-1 peptide suppressed arthritis development. nih.gov

Beyond directly neutralizing the PlGF ligand, preclinical research is exploring strategies to inhibit the signaling pathways activated by PlGF. The primary receptor for PlGF is VEGFR-1. tandfonline.com Therefore, targeting this receptor or its downstream signaling components presents an alternative therapeutic approach.

Inhibition of the VEGFR-1 tyrosine kinase domain is one such strategy. Preclinical studies have investigated small molecule inhibitors that can block the enzymatic activity of this receptor, thereby preventing the transduction of signals initiated by PlGF binding. However, some studies have shown that genetic ablation of the VEGFR-1 tyrosine kinase domain in the host did not significantly inhibit tumor growth in certain models. nih.gov

Another approach involves targeting downstream signaling molecules. When PlGF binds to VEGFR-1 on monocytes, it can trigger the production of pro-inflammatory cytokines like TNF-α and IL-6 through a calcineurin-dependent pathway. mdpi.com Therefore, inhibitors of calcineurin or other key signaling intermediates could potentially block the inflammatory effects of PlGF.

Furthermore, research in intrahepatic cholangiocarcinoma models has revealed that PlGF can promote desmoplasia and treatment resistance. bmj.com Blockade of PlGF in these models led to decreased cancer cell invasion and reduced myofibroblast-like activation in cancer-associated fibroblasts, resulting in decreased desmoplasia and hypoxia. bmj.com This suggests that targeting the PlGF/VEGFR-1 axis can modulate the tumor microenvironment to be more permissive to other therapies. bmj.com

Placenta Growth Factor in Disease Progression Mechanisms (Pre-clinical)

Preclinical models have been instrumental in elucidating the multifaceted roles of PlGF in the progression of various diseases. These studies have provided critical insights into how PlGF contributes to pathology at a mechanistic level.

A significant body of preclinical evidence supports the role of PlGF in promoting tumor angiogenesis. In various experimental tumor models, increased levels of PlGF have been associated with enhanced formation of new blood vessels, which are essential for tumor growth and survival. nih.gov PlGF can directly stimulate the proliferation and migration of endothelial cells, the building blocks of blood vessels. nih.gov

However, the role of PlGF in angiogenesis is not always straightforward. Some studies suggest that PlGF's primary role is in pathological angiogenesis, with little effect on normal physiological blood vessel formation. tandfonline.com The specific isoform, PlGF-2, has been shown to bind to neuropilin co-receptors in addition to VEGFR-1. tandfonline.com

The contribution of PlGF to metastasis, the spread of cancer to distant organs, has also been demonstrated in preclinical models. nih.gov PlGF can enhance the motility and invasion of tumor cells. researchgate.net For example, in human breast cancer cell lines, exogenous PlGF stimulated in vitro motility and invasion, an effect that was blocked by an anti-PlGF antibody. researchgate.net In mouse models, overexpression of PlGF has been linked to increased melanoma growth and metastasis. nih.gov Conversely, a PlGF-2/Flt-1 inhibiting peptide was shown to reduce the growth and metastasis of human breast cancer xenografts in mice. researchgate.net

Contrasting findings also exist, where overexpression of PlGF in certain tumor models was found to inhibit tumor growth and angiogenesis by depleting the formation of more potent VEGF homodimers. nih.gov This highlights the complexity of the VEGF/PlGF system and suggests that the net effect of PlGF may depend on the relative levels of different growth factors in the tumor microenvironment.

A growing area of preclinical research is the role of PlGF in the development of resistance to anti-angiogenic therapies, particularly those targeting VEGF. aacrjournals.org It has been observed in preclinical models that tumors can escape the effects of anti-VEGF treatment by upregulating alternative pro-angiogenic factors, including PlGF. aacrjournals.orgnih.gov This phenomenon is often referred to as the "angiogenic switch."

In several preclinical cancer models, resistance to VEGFR inhibitors has been associated with an upregulation of PlGF. nih.gov The inhibition of PlGF in these resistant tumors has been shown to restore sensitivity to anti-VEGF therapies. pnas.org For instance, an anti-PlGF neutralizing antibody was demonstrated to inhibit the growth of tumors that were resistant to a VEGFR-2 inhibitor by blocking the accumulation of pro-angiogenic macrophages. mdpi.com

The mechanism by which PlGF contributes to therapeutic resistance is thought to involve the recruitment of bone marrow-derived cells, including macrophages, which can promote angiogenesis and create a more favorable microenvironment for tumor growth. mdpi.com In a preclinical model of intrahepatic cholangiocarcinoma, PlGF was shown to promote tumor desmoplasia and stiffness, leading to hypoxia and resistance to chemotherapy. bmj.com Blockade of PlGF in this model enhanced blood perfusion and the efficacy of chemotherapy. bmj.com

Preclinical research has implicated PlGF in a range of non-cancerous pathological processes, primarily those with an inflammatory and/or angiogenic component.

Atherosclerosis: In animal models of atherosclerosis, PlGF has been shown to promote the development of atherosclerotic plaques. ahajournals.orgnih.gov Studies using hypercholesterolemic rabbits demonstrated that local delivery of PlGF-2 increased intimal thickening and macrophage accumulation. nih.gov Conversely, in mice deficient in both apolipoprotein E and PlGF, the size and macrophage content of early atherosclerotic lesions were reduced. ahajournals.orgnih.gov A neutralizing anti-PlGF antibody was also shown to reduce lesion size and inflammation in murine models of atherosclerosis. oup.com

Rheumatoid Arthritis: In experimental models of rheumatoid arthritis, PlGF is highly expressed in the inflamed synovium. nih.gov It contributes to the inflammatory process by stimulating the production of pro-inflammatory cytokines such as TNF-α and IL-6 from mononuclear cells. nih.govnih.gov Genetic ablation of PlGF or treatment with a PlGF/Flt-1 inhibitor has been shown to prevent or reduce the severity of arthritis in mouse models. nih.govmedscape.com PlGF is thought to create a vicious cycle by promoting both angiogenesis and inflammation within the joint. nih.govresearchgate.net

Sickle Cell Disease: In mouse models of sickle cell disease, PlGF has been identified as a contributor to the pathophysiology of complications such as pulmonary hypertension. nih.govescholarship.org PlGF, produced by erythroid cells, can induce the expression of the potent vasoconstrictor endothelin-1 (B181129) in pulmonary endothelial cells. nih.gov Blockade of PlGF signaling has been suggested as a potential therapeutic strategy to ameliorate pulmonary hypertension in this context. nih.gov

Table 2: Role of PlGF in Various Preclinical Disease Models

Disease Animal Model Key Mechanistic Findings
Atherosclerosis Rabbit, Mouse Promotes intimal thickening and macrophage accumulation. ahajournals.orgnih.gov
Mouse Deficiency reduces early lesion formation. ahajournals.orgnih.gov
Rheumatoid Arthritis Mouse Stimulates production of TNF-α and IL-6. nih.govnih.gov
Mouse Genetic ablation prevents arthritis development. nih.gov
Sickle Cell Disease Mouse Contributes to pulmonary hypertension. nih.govescholarship.org
Mouse Induces endothelin-1 expression. nih.gov

Unanswered Questions and Future Directions in Placenta Growth Factor Research

Emerging research avenues are expanding our understanding of Placenta Growth Factor (PlGF) beyond its well-established role in placental angiogenesis. Pre-clinical studies are increasingly focused on elucidating its novel physiological functions, context-dependent and isoform-specific roles, and the development of advanced methodologies for its comprehensive profiling. These areas of investigation hold the potential to uncover new therapeutic concepts and refine our understanding of PlGF's complex biology.

Elucidating Novel Physiological Functions of Endogenous Placenta Growth Factor

While initially identified for its crucial role in placental vascular development, recent research indicates that endogenous PlGF participates in a variety of other physiological processes. These novel functions are an active area of investigation, with pre-clinical studies pointing towards significant roles in tissue repair, neuronal development, and immune system modulation.

Tissue Repair and Regeneration:

PlGF has been identified as a key mediator in the healing processes of various tissues. In the context of bone repair, studies have shown that PlGF is essential for normal fracture healing. It is required for the initial recruitment of inflammatory cells and the vascularization of the fracture site. Furthermore, PlGF appears to influence subsequent stages by inducing the proliferation and osteogenic differentiation of mesenchymal progenitors and stimulating cartilage turnover. nih.gov It also plays a role in remodeling newly formed bone by stimulating osteoclast differentiation. nih.gov

Beyond bone, PlGF is implicated in cardiac muscle repair. Research suggests that it promotes the regeneration of cardiac muscle tissue, indicating its potential as a therapeutic target in cardiovascular diseases. Additionally, PlGF expression is induced in human keratinocytes during wound healing, where it is thought to contribute to the neoangiogenesis associated with cutaneous wound repair.

Neuronal Development and Function:

Emerging evidence suggests a role for PlGF in the development and function of the central nervous system. Studies in mice have shown that a lack of PGF can alter cognitive functions, brain neuroanatomy, and the cerebrovasculature. nih.gov In adult humans, PlGF is expressed in neurons and its levels are found to increase in response to ischemic insult, epilepsy, or traumatic brain injury. nih.gov In vitro studies have demonstrated that PlGF can protect neurons from oxygen and glucose deprivation, highlighting its potential neuroprotective functions. nih.gov The placenta's production of various hormones and growth factors, including PlGF, is now being investigated for its influence on fetal brain development, with disruptions potentially leading to neurodevelopmental disorders.

Immune System Modulation:

PlGF is increasingly recognized for its ability to modulate the activity of various immune cells. It can enhance the proliferation, migration, and survival of macrophages and trigger the production of inflammatory cytokines such as TNF-α and IL-6. nih.govnih.gov This suggests a role for PlGF in orchestrating inflammatory responses. In the context of pregnancy, PlGF secreted by decidual and trophoblast cells, as well as uterine natural killer (uNK) cells, is crucial for regulating maternal immune tolerance to the semi-allogeneic fetus. nih.gov PlGF has been shown to be important for the successful proliferation and differentiation of uNK cells. nih.gov

Metabolic Regulation:

Recent pre-clinical studies have begun to explore the involvement of endogenous PlGF in metabolic processes. Research in mice with diet-induced obesity suggests a link between PlGF and inflammation-related metabolic disorders such as insulin (B600854) resistance. Furthermore, studies have shown that hyperglycemia can up-regulate PlGF expression and secretion in endothelial cells, suggesting a role for PlGF in the pathologies associated with diabetic complications. fetalmedicine.org

Table 1: Summary of Pre-clinical Research on Novel Physiological Functions of Endogenous Placenta Growth Factor

Physiological ProcessKey Research FindingsReferences
Tissue Repair and Regeneration Essential for normal fracture healing, including inflammation, vascularization, and bone remodeling. Promotes cardiac muscle repair. Induced in keratinocytes during wound healing to support neoangiogenesis. nih.gov
Neuronal Development and Function Deficiency alters cognitive function, brain neuroanatomy, and cerebrovasculature in mice. Expressed in neurons and upregulated after brain injury. Exhibits neuroprotective effects in vitro. nih.gov
Immune System Modulation Modulates macrophage activity and cytokine production. Plays a role in maternal immune tolerance during pregnancy and is important for uterine natural killer (uNK) cell function. nih.govnih.gov
Metabolic Regulation Linked to inflammation-related metabolic disorders in diet-induced obesity. Upregulated by hyperglycemia in endothelial cells, potentially contributing to diabetic complications. fetalmedicine.org

Investigation of Context-Dependent and Isoform-Specific Roles

The biological activity of PlGF is highly dependent on the specific cellular and tissue context, as well as the particular isoform of the protein being expressed. Humans express four isoforms of PlGF (PlGF-1, PlGF-2, PlGF-3, and PlGF-4) generated through alternative splicing of the PGF gene, whereas mice express only a single isoform equivalent to human PlGF-2. nih.govnih.gov These isoforms exhibit distinct structural and functional characteristics that dictate their biological effects.

Structural and Functional Differences of PlGF Isoforms:

The primary distinction between the PlGF isoforms lies in their heparin-binding capabilities. PlGF-1 and PlGF-3 are diffusible isoforms that can act in a paracrine manner, affecting distant target cells. nih.govnih.govresearchgate.net In contrast, PlGF-2 and PlGF-4 possess heparin-binding domains, causing them to remain associated with the cell surface or extracellular matrix and act in an autocrine or juxtacrine fashion. nih.govnih.govresearchgate.net

These structural differences also influence their receptor binding profiles. While all PlGF isoforms bind to Vascular Endothelial Growth Factor Receptor-1 (VEGFR-1), PlGF-2 and PlGF-4 can also interact with Neuropilin-1 (NRP1) and Neuropilin-2 (NRP2). nih.gov This differential receptor engagement is a key determinant of their specific signaling outputs.

Context-Dependent Expression and Activity:

The expression and function of PlGF isoforms are tightly regulated by the physiological or pathological state of the tissue. For instance, in non-trophoblast cells, PlGF expression is upregulated by hypoxia, a common feature of pathological conditions like cancer and ischemia. nih.gov Conversely, in trophoblast cells, hypoxia suppresses PlGF transcription, highlighting a specific regulatory mechanism in the placenta. nih.gov

The inflammatory microenvironment also plays a crucial role in modulating PlGF's effects. PlGF can enhance TLR-dependent inflammatory responses in human mononuclear phagocytes. nih.gov Furthermore, in the context of the adaptive immune system, PlGF secreted by Th17 cells can suppress the generation of regulatory T cells (Tregs) and induce pro-inflammatory IL-17 secretion, suggesting a complex interplay between PlGF and immune cell differentiation. nih.gov

Isoform-Specific Research Findings:

Pre-clinical and clinical studies are beginning to dissect the specific roles of each PlGF isoform.

PlGF-1 and PlGF-2: These are the most abundant and well-studied isoforms. During pregnancy, their secretion is strongly correlated. nih.gov Studies have shown that both PlGF-1 and PlGF-2 levels are decreased in pregnancies that later develop preeclampsia. fetalmedicine.org While both are pro-angiogenic, the heparin-binding nature of PlGF-2 suggests a more localized role in tissue morphogenesis and repair compared to the diffusible PlGF-1.

PlGF-3: This isoform is expressed almost exclusively in the placenta and is also considered an angiogenic factor that promotes endothelial cell growth. customscience.co.nz Research indicates that while present in placental tissue, serum levels of PlGF-3 during pregnancy are very low, suggesting a primary role within the placental microenvironment. fetalmedicine.org

PlGF-4: The presence of a heparin-binding domain in PlGF-4 suggests it remains cell membrane-associated, likely influencing trophoblast and endothelial cells in an autocrine manner. fetalmedicine.org

The ability of PlGF isoforms to form homodimers and heterodimers with isoforms of VEGF-A adds another layer of complexity to their biological activity, with the potential for a wide array of signaling molecules with different functional consequences. researchgate.net

Table 2: Characteristics and Investigated Roles of Human Placenta Growth Factor Isoforms

IsoformKey Structural FeaturePrimary Mode of ActionKnown/Investigated RolesReferences
PlGF-1 Diffusible (no heparin-binding domain)ParacrinePro-angiogenic; levels decreased in preeclampsia. nih.govnih.govresearchgate.netfetalmedicine.org
PlGF-2 Heparin-binding domainAutocrine/JuxtacrinePro-angiogenic; localized tissue effects; levels decreased in preeclampsia. nih.govnih.govresearchgate.netfetalmedicine.org
PlGF-3 Diffusible (no heparin-binding domain)ParacrineAngiogenic; primarily expressed in the placenta with low serum levels. fetalmedicine.orgcustomscience.co.nz
PlGF-4 Heparin-binding domainAutocrineLikely autocrine effects on trophoblast and endothelial cells. fetalmedicine.org

Advanced Methodological Development for Comprehensive Placenta Growth Factor Profiling

A deeper understanding of PlGF's multifaceted roles necessitates the development and application of advanced analytical methods for its comprehensive profiling. These techniques are crucial for accurately quantifying PlGF levels, differentiating between its various isoforms, and elucidating its complex signaling networks.

Advanced Immunoassays:

Conventional enzyme-linked immunosorbent assays (ELISAs) have been instrumental in quantifying PlGF. However, more advanced immunoassay platforms are emerging with enhanced sensitivity and specificity. These include:

Fluorescence Immunoassays: These assays, such as the Alere Triage PlGF test, offer rapid and quantitative measurement of PlGF in plasma and are being investigated for their predictive value in early-onset preeclampsia.

Multiplex Biomarker Panels: The development of tests like Preecludia™, which incorporates both free and total PlGF along with other biomarkers, allows for a more comprehensive assessment of pregnancy-related complications. This approach leverages an algorithm that combines the levels of multiple analytes to improve diagnostic accuracy.

Automated Immunoassay Systems: Platforms like the DELFIA Xpress and Elecsys systems provide automated and high-throughput analysis of PlGF and the sFlt-1/PlGF ratio, facilitating their integration into clinical practice for the diagnosis and management of preeclampsia.

It is important to note that different commercial assays may have varying affinities for each PlGF isoform, leading to potential discrepancies in results. Therefore, careful validation and standardization of these assays are critical.

Mass Spectrometry-Based Proteomics:

Mass spectrometry offers a powerful tool for the detailed characterization of PlGF and its isoforms. In-depth characterization of cell-conditioned media using mass spectrometry has been employed to identify the array of proteins secreted in response to PlGF stimulation. This approach can help to uncover the downstream signaling pathways and effector molecules regulated by PlGF. Furthermore, mass spectrometry has the potential to overcome the limitations of antibody-based methods by enabling the direct identification and quantification of specific PlGF isoforms and their post-translational modifications.

Advanced Imaging Techniques:

Visualizing the spatial and temporal distribution of PlGF and its receptors in tissues is essential for understanding its localized functions. Advanced imaging techniques are being explored for this purpose:

Super-resolution Microscopy: Could provide unprecedented detail on the subcellular localization of PlGF isoforms and their receptors, offering insights into their signaling complexes.

Functional Imaging of the Placenta: Techniques such as advanced ultrasound and magnetic resonance imaging (MRI) are being used to assess placental function in vivo. While not directly imaging PlGF, these methods can provide a functional readout of the effects of PlGF and other angiogenic factors on placental vascularity and perfusion.

Systems Biology Approaches:

Given the complexity of PlGF signaling and its interactions with other pathways, systems biology approaches are invaluable. By integrating "omics" data (transcriptomics, proteomics, metabolomics) with clinical and functional data, researchers can construct molecular network models to identify key pathways and hubs that are perturbed in diseases associated with dysregulated PlGF. This integrated approach has been used to uncover novel maternal and placental pathways in preeclampsia, demonstrating the power of systems biology to provide a holistic understanding of complex biological processes involving PlGF.

Table 3: Emerging Methodologies for Placenta Growth Factor Research

MethodologyApplication in PlGF ResearchPotential Insights
Advanced Immunoassays Highly sensitive and specific quantification of PlGF and sFlt-1/PlGF ratio in biological fluids.Improved diagnosis and prediction of preeclampsia and other PlGF-related pathologies.
Mass Spectrometry Identification and quantification of PlGF isoforms and interacting proteins in complex biological samples.Detailed characterization of PlGF signaling pathways and discovery of novel biomarkers.
Advanced Imaging High-resolution visualization of PlGF and its receptors in tissues and cells. Functional assessment of placenta.Understanding of the spatial and temporal dynamics of PlGF signaling in situ.
Systems Biology Integration of multi-omics data to model PlGF-related biological networks.Identification of novel disease pathways and therapeutic targets related to PlGF.

Q & A

Q. How to integrate omics data with PlGF functional studies?

  • Answer : Combine RNA-seq (to identify PlGF-regulated transcripts) with ChIP-seq (e.g., H3K27ac for enhancer mapping) . Validate using pathway analysis tools (DAVID, STRING) to link PlGF to angiogenesis networks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.